3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)-
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Overview
Description
3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)-, also known as dehydrozingerone, is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.2112 g/mol . This compound is structurally related to zingerone, a component of ginger, and is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- can be achieved through the condensation of vanillin with acetone. This reaction is typically carried out under basic conditions, using a base such as sodium hydroxide or potassium hydroxide . The reaction proceeds via an aldol condensation mechanism, forming the desired product along with water as a byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, thiols.
Scientific Research Applications
3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals
Mechanism of Action
The biological effects of 3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- are attributed to its ability to interact with various molecular targets and pathways. It can modulate oxidative stress by scavenging free radicals and enhancing antioxidant defenses. Additionally, it may inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Zingerone: 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone.
Rheosmin: 4-(4-Hydroxyphenyl)-2-butanone.
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde.
Uniqueness
3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- is unique due to its conjugated double bond and phenolic structure, which contribute to its distinct chemical reactivity and biological activity. Its structural similarity to natural compounds like zingerone and vanillin makes it an attractive candidate for various applications while offering unique properties not found in its analogs .
Properties
CAS No. |
124946-65-2 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-(2-hydroxy-4-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(14-2)7-11(9)13/h3-7,13H,1-2H3 |
InChI Key |
WBNXNIPUDZZFBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
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